molecular formula C14H16N2O4S B2390505 N-(2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868216-02-8

N-(2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No.: B2390505
CAS No.: 868216-02-8
M. Wt: 308.35
InChI Key: DISOWKCKOJECOP-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide: is a synthetic organic compound. Its structure includes a methoxyphenyl group, a thiomorpholine ring, and an acetamide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide typically involves multiple steps:

    Formation of the thiomorpholine ring: This can be achieved through the reaction of appropriate starting materials under specific conditions, often involving cyclization reactions.

    Introduction of the methoxyphenyl group: This step might involve electrophilic aromatic substitution or other suitable reactions to attach the methoxyphenyl group to the thiomorpholine ring.

    Acetamide formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group or the thiomorpholine ring.

    Reduction: Reduction reactions might target the carbonyl groups in the thiomorpholine ring.

    Substitution: Substitution reactions could occur at various positions on the methoxyphenyl group or the thiomorpholine ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide: could have various applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-(2-methyl-3,5-dioxopiperidin-4-yl)acetamide: Similar structure but with a piperidine ring instead of a thiomorpholine ring.

    N-(2-methoxyphenyl)-2-(2-methyl-3,5-dioxoazepan-4-yl)acetamide: Similar structure but with an azepane ring.

Uniqueness

The uniqueness of N-(2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide lies in its specific ring structure and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-9-14(19)16(13(18)8-21-9)7-12(17)15-10-5-3-4-6-11(10)20-2/h3-6,9H,7-8H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISOWKCKOJECOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)CC(=O)NC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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